molecular formula C15H12Cl2O3 B6409459 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% CAS No. 1261993-98-9

6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%

Cat. No. B6409459
CAS RN: 1261993-98-9
M. Wt: 311.2 g/mol
InChI Key: NHQNZFRFINMATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% (6-Cl-2-CEPA) is an organic compound with a wide range of applications in the field of organic chemistry. 6-Cl-2-CEPA is a white, crystalline solid with a melting point of 192-194 °C and a boiling point of 282-284 °C. It is soluble in water, alcohols, and polar organic solvents such as acetone and ethyl acetate. 6-Cl-2-CEPA is a widely used reagent in organic synthesis and is used in a variety of laboratory experiments due to its high purity and low toxicity.

Scientific Research Applications

6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% has a wide range of applications in the field of organic chemistry. It is used as a reagent in the synthesis of a variety of organic compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of novel heterocyclic compounds and in the preparation of polymers. In addition, 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% is used as a catalyst in the synthesis of polymers, as a solvent in the synthesis of polymers, and as a reactant in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% is based on its ability to act as a nucleophile in organic reactions. It reacts with electrophiles such as carbonyl compounds to form a covalent bond. The reaction is shown as follows:
6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% + electrophile → covalent bond
Biochemical and Physiological Effects
6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% is an organic compound with low toxicity and no known adverse effects. It is not known to be carcinogenic, mutagenic, or teratogenic. It has been tested for genotoxicity and found to be non-genotoxic.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% in laboratory experiments is its high purity and low toxicity. It is also relatively inexpensive and easy to obtain. However, it should be handled with care as it is a strong base and can cause skin and eye irritation.

Future Directions

There are a number of potential future directions for 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%. It could be used as a catalyst in the synthesis of novel heterocyclic compounds, as a reactant in the synthesis of polymers, and as a solvent in the synthesis of polymers. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it could be further studied to determine its potential applications in the field of biochemistry and physiology.

Synthesis Methods

6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% can be synthesized by the reaction of 2-chloro-4-ethoxyphenol and chloroacetic acid in the presence of a strong base such as potassium hydroxide. The reaction is carried out at room temperature and the product is obtained in high yields. The reaction is shown as follows:
2-chloro-4-ethoxyphenol + chloroacetic acid + KOH → 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% + KCl

properties

IUPAC Name

2-chloro-6-(2-chloro-4-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-2-20-9-6-7-10(13(17)8-9)11-4-3-5-12(16)14(11)15(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQNZFRFINMATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691695
Record name 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid

CAS RN

1261993-98-9
Record name 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.